molecular formula C19H23NO4S2 B2796709 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797316-55-2

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No. B2796709
CAS RN: 1797316-55-2
M. Wt: 393.52
InChI Key: YLOCLYKNNVCVFK-UHFFFAOYSA-N
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Description

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, also known as PPSMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals.

Scientific Research Applications

Asymmetric Catalysis

Compounds related to the query have been demonstrated as efficient organocatalysts. For instance, derivatives of pyrrolidine have been used in asymmetric Michael addition reactions. Such catalysts, derived from L-proline and bearing sulfoxide moieties, enabled the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additive (Singh et al., 2013).

Synthesis of Heterocyclic Compounds

Pyrrolidine and its derivatives serve as key intermediates in the synthesis of a range of heterocyclic compounds. For example, reactions involving acetylenic sulfones and chloroamines have led to the formation of piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are significant due to their applications in medicinal chemistry and as alkaloid frameworks (Back & Nakajima, 2000).

Antimicrobial Activity

Novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited activity surpassing that of reference drugs, highlighting the potential of sulfone-containing compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Organocatalysis in Water

Derivatives of pyrrolidine with sulfone moieties have shown high catalytic activity in water for the asymmetric Michael reaction of cyclohexanone to nitroolefins. This demonstrates the utility of such compounds in promoting green chemistry by facilitating reactions in water without additional solvents or additives (Syu et al., 2010).

properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOCLYKNNVCVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

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